Rotoxamine

Vue d'ensemble

Description

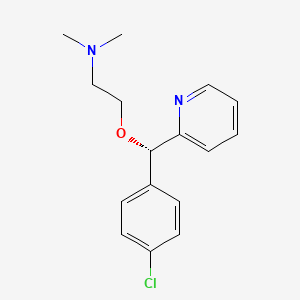

Rotoxamine, également connu sous le nom de (S)-carbinoxamine, est un antihistaminique de première génération de la classe des éthanolamines. Il s'agit du sel d'acide maléique de l'isomère lévogyre de la carbinoxamine. Ce composé est connu pour son activité antimuscarinique significative et la sédation marquée qu'il produit chez la plupart des patients .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La rotoxamine est synthétisée par réaction du 2-(4-chlorophényl)-2-pyridinylméthanol avec la diméthylamine. La réaction implique généralement l'utilisation d'un solvant approprié tel que l'éthanol et est effectuée sous reflux .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique la même voie de synthèse de base mais à plus grande échelle. Les conditions de réaction sont optimisées pour un rendement et une pureté maximaux, impliquant souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées .

Analyse Des Réactions Chimiques

Types de réactions

La rotoxamine subit plusieurs types de réactions chimiques, notamment:

Oxydation: La this compound peut être oxydée pour former divers métabolites.

Réduction: Le composé peut être réduit dans des conditions spécifiques pour donner différents produits.

Substitution: La this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution: Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent diverses formes oxydées et réduites de this compound, ainsi que des dérivés substitués qui conservent la structure de base du composé .

Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique:

Chimie: Elle est utilisée comme composé modèle pour étudier le comportement des antihistaminiques de première génération.

Biologie: La this compound est utilisée dans des études relatives aux récepteurs de l'histamine et à leur rôle dans les réactions allergiques.

Médecine: Le composé est utilisé dans le développement de nouveaux médicaments antihistaminiques et dans l'étude de leur pharmacocinétique et pharmacodynamie.

Industrie: La this compound est utilisée dans la formulation de divers produits pharmaceutiques, en particulier ceux destinés au traitement des affections allergiques

Mécanisme d'action

La this compound exerce ses effets en entrant en compétition avec l'histamine libre pour la liaison aux sites des récepteurs H1. Cela antagonise les effets de l'histamine sur les récepteurs H1, entraînant une réduction des symptômes associés aux réactions allergiques. Les cibles moléculaires de la this compound comprennent les récepteurs H1 situés sur diverses cellules, y compris celles des voies respiratoires et de la peau .

Applications De Recherche Scientifique

Rotoxamine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the behavior of first-generation antihistamines.

Biology: this compound is used in studies related to histamine receptors and their role in allergic reactions.

Medicine: The compound is used in the development of new antihistamine drugs and in the study of their pharmacokinetics and pharmacodynamics.

Industry: This compound is used in the formulation of various pharmaceutical products, particularly those aimed at treating allergic conditions

Mécanisme D'action

Rotoxamine exerts its effects by competing with free histamine for binding at H1-receptor sites. This antagonizes the effects of histamine on H1-receptors, leading to a reduction in the symptoms associated with allergic reactions. The molecular targets of this compound include the H1-receptors located on various cells, including those in the respiratory tract and skin .

Comparaison Avec Des Composés Similaires

Composés similaires

Carbinoxamine: Le composé parent de la rotoxamine, également un antihistaminique de première génération.

Clémastine: Un autre antihistaminique de première génération aux propriétés similaires.

Diphénhydramine: Un antihistaminique de première génération largement utilisé, connu pour ses effets sédatifs.

Unicité de la this compound

La this compound est unique en raison de sa forme isomérique spécifique, qui fournit un profil pharmacologique distinct par rapport aux autres composés similaires. Son activité antimuscarinique significative et sa sédation marquée la rendent particulièrement efficace dans le traitement des réactions allergiques graves .

Propriétés

Numéro CAS |

5560-77-0 |

|---|---|

Formule moléculaire |

C16H19ClN2O |

Poids moléculaire |

290.79 g/mol |

Nom IUPAC |

2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/t16-/m0/s1 |

Clé InChI |

OJFSXZCBGQGRNV-INIZCTEOSA-N |

SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

SMILES isomérique |

CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

SMILES canonique |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Key on ui other cas no. |

5560-77-0 |

Origine du produit |

United States |

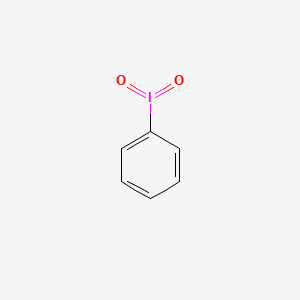

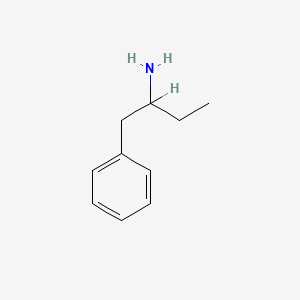

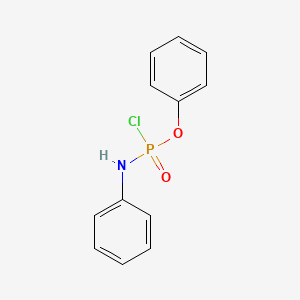

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

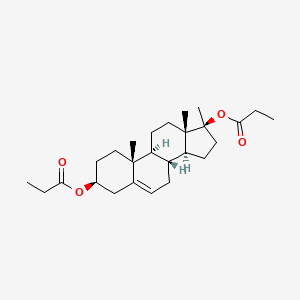

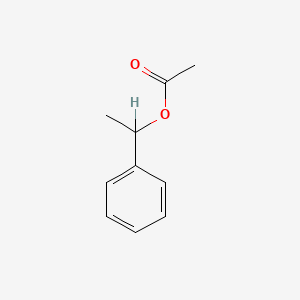

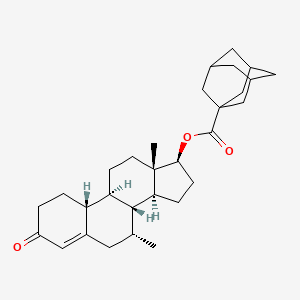

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1195259.png)